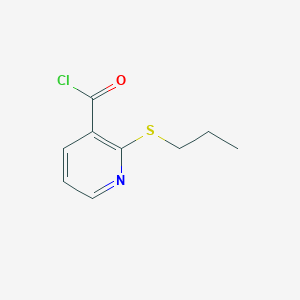

2-(Propylthio)Pyridine-3-Carbonyl Chloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridine derivatives, including compounds similar to 2-(Propylthio)Pyridine-3-Carbonyl Chloride, often involves reactions such as the substitution of cyano-penta-dienenitrile to yield pyridine derivatives with diverse substituents. These syntheses are characterized by their versatility in producing various pyridine-based structures through different reaction pathways, including cyclization and substitution reactions (George et al., 1998).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often determined using X-ray crystallography, providing detailed insights into their geometry, bonding, and intermolecular interactions. For example, the structural analysis of related compounds reveals configurations that significantly influence their chemical reactivity and interactions (S. Naveen et al., 2007).

Chemical Reactions and Properties

Pyridine derivatives participate in a variety of chemical reactions, including amination, annulation, and aromatization, leading to the synthesis of functionalized pyridines. These reactions are facilitated by catalysts such as gold and copper salts, demonstrating the compound's versatility in organic synthesis (G. Abbiati et al., 2003).

Physical Properties Analysis

The physical properties of pyridine derivatives, including 2-(Propylthio)Pyridine-3-Carbonyl Chloride, are crucial for their handling and application in various chemical processes. These properties can be analyzed through spectroscopic methods and computational chemistry, providing insights into their stability, solubility, and reactivity under different conditions (S. Abdalla et al., 2016).

Chemical Properties Analysis

The chemical properties of pyridine derivatives are defined by their reactivity, including their ability to undergo various organic transformations. These compounds exhibit reactivity towards nucleophiles, electrophiles, and are capable of participating in complex formation with metals, highlighting their importance in catalysis and organic synthesis (B. Dey et al., 2014).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Applications

The compound 2-(Propylthio)Pyridine-3-Carbonyl Chloride belongs to a class of chemicals with a rich history of application in coordination chemistry, demonstrating a versatile ability to form complexes with various metals. Such chemical entities are studied for their magnetic, spectroscopic, and electrochemical properties, contributing significantly to the development of novel materials with potential applications in electronics, catalysis, and as sensors. One study highlights the diverse chemistry and properties of related pyridine derivatives, underscoring their role in forming complex compounds with noteworthy magnetic and biological activities (Boča, Jameson, & Linert, 2011).

Catalysis and Organic Synthesis

2-(Propylthio)Pyridine-3-Carbonyl Chloride, by virtue of its structural features, could participate in catalytic processes, particularly those involving transition metals. Such compounds are integral to devising new catalytic cycles, potentially enhancing the efficiency of organic transformations. The literature reveals that pyridine derivatives, in general, are pivotal in metal-catalyzed reactions, aiding in the synthesis of complex organic molecules. For instance, certain pyridine derivatives have been utilized in hydroxycarbonylation reactions, a method relevant for incorporating carbonyl functionalities into organic substrates under environmentally benign conditions (Bertoux, Monflier, Castanet, & Mortreux, 1999).

Environmental Applications

The structural motif of 2-(Propylthio)Pyridine-3-Carbonyl Chloride suggests its potential utility in environmental applications, such as water treatment and pollution control. Pyridine derivatives have been explored for their ability to bind metal ions, suggesting their use in the removal of heavy metals from wastewater. Research on carbon nanotubes, for example, shows significant promise for sorption of divalent metal ions, pointing towards the broader applicability of pyridine-based compounds in environmental remediation efforts (Rao, Lu, & Su, 2007).

Bioactive Compounds and Drug Discovery

Pyridine cores, including those similar to 2-(Propylthio)Pyridine-3-Carbonyl Chloride, are frequently encountered in bioactive molecules, underscoring their medicinal significance. Such derivatives exhibit a range of biological activities, making them valuable scaffolds in drug discovery and pharmaceutical chemistry. A comprehensive review on the medicinal importance of pyridine derivatives showcases their broad spectrum of biological activities, including their roles as antimicrobials, anticancer agents, and more, thereby highlighting the potential of 2-(Propylthio)Pyridine-3-Carbonyl Chloride in similar applications (Altaf et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-propylsulfanylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNOS/c1-2-6-13-9-7(8(10)12)4-3-5-11-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEUTJYYROCUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=CC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379078 | |

| Record name | 2-(Propylthio)Pyridine-3-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propylthio)Pyridine-3-Carbonyl Chloride | |

CAS RN |

175135-24-7 | |

| Record name | 2-(Propylthio)-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propylthio)Pyridine-3-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)

![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)